![molecular formula C8H9N3 B3247618 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1822869-12-4](/img/structure/B3247618.png)
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound . It’s a derivative of triazolopyrimidine, which is a class of compounds that have been found to exhibit a wide range of biological activities . This compound has been used as an electron acceptor to construct a deep-blue bipolar fluorescent emitter .
Synthesis Analysis
The synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines has been achieved through the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes using iodobenzene diacetate at room temperature .Molecular Structure Analysis
The molecular structure of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine is characterized by its IUPAC name (5,7-dimethyl [1,2,4]triazolo [1,5-a]pyrimidin-2-yl)methanol and its Inchi Code 1S/C8H10N4O/c1-5-3-6 (2)12-8 (9-5)10-7 (4-13)11-12/h3,13H,1,4H2,2H3, (H,9,10,11) .Chemical Reactions Analysis
Triazolopyrimidines, including 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine, are known to participate in various chemical reactions. For instance, they can be used to construct deep-blue bipolar fluorescent emitters . They can also form complexes with metals such as Zn, Cd, and Hg .Physical And Chemical Properties Analysis
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a solid at room temperature. It has a molecular weight of 178.19 .Scientific Research Applications
Molecular and Crystal Structure Analysis
The compound 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine exhibits unique crystal structures and molecular conformations, as revealed in studies like that of Dolzhenko et al. (2011). This research demonstrated the compound's monoclinic symmetry and detailed its molecular arrangement, highlighting its potential for further study in crystallography and molecular design (Dolzhenko et al., 2011).
Synthesis and Biological Activity
In the field of synthetic chemistry, compounds like 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine have been used as starting materials or intermediates for synthesizing various derivatives with potential biological activities. For example, a study by Long De (2006) explored the synthesis of novel derivatives and their herbicidal and fungicidal activities (Long De, 2006).
Antiparasitic and Antitumor Applications
Research by Méndez-Arriaga et al. (2020) investigated the in vitro leishmanicidal activity of copper (II) complexes derived from 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine. This study highlighted the compound's potential use in developing treatments for neglected tropical diseases (Méndez-Arriaga et al., 2020). Similarly, Łakomska et al. (2008) focused on platinum(IV) complexes with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, assessing their antiproliferative activity in vitro against various cancer cell lines (Łakomska et al., 2008).
Organic Light-emitting Properties
Zuming Liu et al. (2008) designed and synthesized derivatives of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine that demonstrated the ability to self-assemble into supramolecular microfibers with blue organic light-emitting properties. This marks a significant advancement in the field of organic electronics and materials science (Zuming Liu et al., 2008).
Supramolecular Chemistry
Chai et al. (2019) explored the diverse supramolecular synthonsformed by 1,2,4-Triazolo[1,5-a]pyridines, focusing on how different substituents affect their crystal structures. This research provides valuable insights into the structural chemistry of these compounds, which is crucial for their pharmaceutical development and applications in crystal engineering (Chai et al., 2019).
Future Directions
The future research directions for 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine could involve exploring its potential applications in various fields. Given its ability to form fluorescent emitters , it could be further studied for potential applications in optoelectronics. Additionally, given the biological activities of triazolopyrimidines , it could be explored for potential therapeutic applications.
properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-7(2)11-8(4-6)9-5-10-11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUSFDYFJOLJOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C(=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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